molecular formula C18H18N2O2S B2645696 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1351658-93-9

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2645696
M. Wt: 326.41
InChI Key: KXAUTQPAZBTHGR-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, also known as THN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. THN is a urea derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Approaches : The synthesis of 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea as an unexpected product of condensation reactions demonstrates innovative approaches in organic synthesis, contributing to the development of new chemical entities with potential applications in materials science and pharmaceuticals (Xu, Chen, & Liu, 2009).

  • Metal Complexes and Ligands : The synthesis of Ni(II) and Pd(II) complexes with a new N,O donor thiophene appended Schiff base ligand showcases the application of thiophene derivatives in coordination chemistry, potentially useful for catalysis, molecular recognition, and materials science (Kundu, Pramanik, Mondal, & Mondal, 2016).

Pharmacological Activities

  • Hypotensive and Antiarrhythmic Activities : The synthesis and pharmacological testing of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas or thioureas indicate significant hypotensive and antiarrhythmic activities, highlighting the therapeutic potential of naphthalene derivatives (Chalina & Chakarova, 1998).

Fluorescent Probes and Sensors

  • Molecular Logic Gates : A study on a naphthalene-thiophene hybrid molecule functioning as a fluorescent AND logic gate with Zn2+ and OAc- ions as inputs demonstrates the application of such compounds in the development of molecular sensors and switches, which could be utilized in bioimaging and diagnostics (Karak et al., 2013).

Enzyme Inhibition

  • Acetylcholinesterase Inhibitors : The synthesis and biochemical evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors presents a promising avenue for the development of treatments for neurodegenerative diseases, such as Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylethyl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-16(17-9-4-10-23-17)12-20-18(22)19-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-10,16,21H,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAUTQPAZBTHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

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